molecular formula C22H28FNO B4673182 [1-(4-fluorobenzyl)-4-(3-phenylpropyl)-4-piperidinyl]methanol

[1-(4-fluorobenzyl)-4-(3-phenylpropyl)-4-piperidinyl]methanol

Cat. No. B4673182
M. Wt: 341.5 g/mol
InChI Key: ZJLGWYOOHDEBHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1-(4-fluorobenzyl)-4-(3-phenylpropyl)-4-piperidinyl]methanol is a chemical compound that belongs to the class of opioids. It is also known as LUF5834 and has been the subject of scientific research due to its potential as a novel analgesic.

Mechanism of Action

The mechanism of action of [1-(4-fluorobenzyl)-4-(3-phenylpropyl)-4-piperidinyl]methanol involves its binding to the mu-opioid receptor in the brain and spinal cord. This binding leads to the activation of the receptor and subsequent inhibition of pain signals. It also leads to the release of dopamine, which produces feelings of pleasure and reward.
Biochemical and Physiological Effects
The biochemical and physiological effects of [1-(4-fluorobenzyl)-4-(3-phenylpropyl)-4-piperidinyl]methanol include analgesia, sedation, and respiratory depression. It has also been shown to produce less nausea and vomiting compared to other opioids. However, it can still produce adverse effects such as constipation, itching, and dry mouth.

Advantages and Limitations for Lab Experiments

One advantage of [1-(4-fluorobenzyl)-4-(3-phenylpropyl)-4-piperidinyl]methanol is its high potency and selectivity for the mu-opioid receptor. This makes it a useful tool for studying the role of the mu-opioid receptor in pain management and addiction. However, its potential for abuse and dependence is still a limitation for lab experiments, and caution should be taken when handling this compound.

Future Directions

For [1-(4-fluorobenzyl)-4-(3-phenylpropyl)-4-piperidinyl]methanol research include further studies on its safety and efficacy in humans. It is also important to investigate its potential for reducing opioid abuse and dependence. Additionally, research on the development of novel opioids with improved safety profiles and reduced side effects is needed, and [1-(4-fluorobenzyl)-4-(3-phenylpropyl)-4-piperidinyl]methanol may serve as a starting point for such studies.

Scientific Research Applications

[1-(4-fluorobenzyl)-4-(3-phenylpropyl)-4-piperidinyl]methanol has been studied for its potential as an analgesic. Studies have shown that it has a high affinity for the mu-opioid receptor and can produce potent analgesic effects in animal models. It has also been shown to have a lower potential for abuse and dependence compared to other opioids, making it a promising candidate for pain management.

properties

IUPAC Name

[1-[(4-fluorophenyl)methyl]-4-(3-phenylpropyl)piperidin-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28FNO/c23-21-10-8-20(9-11-21)17-24-15-13-22(18-25,14-16-24)12-4-7-19-5-2-1-3-6-19/h1-3,5-6,8-11,25H,4,7,12-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJLGWYOOHDEBHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(CCCC2=CC=CC=C2)CO)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(4-Fluorobenzyl)-4-(3-phenylpropyl)piperidin-4-yl]methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1-(4-fluorobenzyl)-4-(3-phenylpropyl)-4-piperidinyl]methanol
Reactant of Route 2
[1-(4-fluorobenzyl)-4-(3-phenylpropyl)-4-piperidinyl]methanol
Reactant of Route 3
[1-(4-fluorobenzyl)-4-(3-phenylpropyl)-4-piperidinyl]methanol
Reactant of Route 4
[1-(4-fluorobenzyl)-4-(3-phenylpropyl)-4-piperidinyl]methanol
Reactant of Route 5
[1-(4-fluorobenzyl)-4-(3-phenylpropyl)-4-piperidinyl]methanol
Reactant of Route 6
[1-(4-fluorobenzyl)-4-(3-phenylpropyl)-4-piperidinyl]methanol

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